12S-Hepe

Descripción

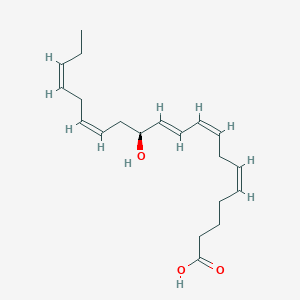

Structure

3D Structure

Propiedades

IUPAC Name |

(5Z,8Z,10E,12S,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRJLMXYVFDXLS-UOLHMMFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345705 | |

| Record name | 12-HEPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116180-17-7 | |

| Record name | 12-HEPE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116180-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxyeicosapentaenoic acid, (12S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116180177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-HEPE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HYDROXYEICOSAPENTAENOIC ACID, (12S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSF5HC6069 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Pathways of 12 S Hepe

Precursor Fatty Acid: Eicosapentaenoic Acid (EPA)

Eicosapentaenoic acid (EPA) serves as the precursor fatty acid for the biosynthesis of 12(S)-HEPE. EPA is an omega-3 polyunsaturated fatty acid (PUFA) with a 20-carbon chain and five cis double bonds wikipedia.org. It is designated as 20:5(n-3) in physiological literature and is also known by its trivial name, timnodonic acid wikipedia.org. In humans, EPA can be obtained from dietary sources such as oily fish and various types of edible algae, or through the conversion of alpha-linolenic acid (ALA), although the efficiency of this conversion is considerably lower than direct dietary intake wikipedia.org.

Primary Biosynthetic Enzyme: 12-Lipoxygenase (12-LOX)

The primary enzyme responsible for the synthesis of 12(S)-HEPE from EPA is 12-lipoxygenase (12-LOX) uni.lunih.govnih.govcaymanchem.com. 12-LOX, also known as arachidonate (B1239269) 12-lipoxygenase or ALOX12 in humans, is a lipoxygenase-type enzyme that catalyzes the oxygenation of polyunsaturated fatty acid substrates to generate bioactive lipid mediators fishersci.ca. It is a 75-kilodalton protein composed of 663 amino acids caymanchem.com.

Mammalian 12-LOX is notably expressed in specific cell types, with high levels found in platelets caymanchem.comfishersci.calipidmaps.orguni-freiburg.de. In platelets, the activation of 12-LOX leads to the production of various oxylipins, including 12(S)-HEPE lipidmaps.org. Platelet 12-LOX activity can be acutely induced by agonists such as collagen and collagen-related peptide (CRP), leading to the synthesis of 12-hydro(pero)xyeicosatetraenoic acid (12-H(P)ETE) and other products researchgate.net. The enzyme's activity in platelets is crucial for platelet activation, and its inhibition has been shown to prevent platelet activation with minimal effect on hemostasis lipidmaps.orguni-freiburg.de. Research indicates that 12-LOX is a major contributor to circulating levels of 12(S)-HETE, 12-HEPE, and 12-HETrE lipidmaps.org.

Beyond its role in platelet function, 12-LOX, particularly its product 12(S)-HEPE, has been identified as a significant regulator in cold adaptation and glucose metabolism nih.gov. Studies in mice and humans have demonstrated that cold exposure and β3-adrenergic stimulation promote the biosynthesis and release of 12-LOX metabolites from brown adipose tissue (BAT) nih.gov. 12(S)-HEPE acts as a "batokine," a lipid mediator secreted by BAT, which enhances glucose uptake into adipocytes and skeletal muscle by activating an insulin-like intracellular signaling pathway nih.gov. Ablation of 12-LOX in mouse brown adipocytes impairs glucose uptake and metabolism, resulting in blunted adaptation to cold conditions in vivo nih.gov.

Table 1: Impact of 12-LOX Ablation on Glucose Metabolism and Cold Adaptation

| Condition | 12-LOX Activity | 12-HEPE Production | Glucose Uptake/Metabolism | Cold Adaptation |

| Normal Cold Exposure | Increased | Increased | Improved | Enhanced |

| 12-LOX Ablation (in BAT) | Impaired | Inhibited | Impaired | Blunted |

Metabolic Conversion of 12(S)-HEPE to Downstream Metabolites

Once formed, 12(S)-HEPE can undergo further metabolic conversions, particularly in neutrophils, leading to the formation of dihydroxyeicosapentaenoic acids (diHEPEs). These conversions can differ based on the activation state of the neutrophils.

In unstimulated human neutrophils, 12(S)-HEPE is metabolized through 20-hydroxylation, leading to the formation of 12(S),20-diHEPE uni.lunih.govnih.govcaymanchem.com. This pathway represents a specific metabolic route for 12(S)-HEPE in resting immune cells.

Conversely, in stimulated human neutrophils, 12(S)-HEPE undergoes 5-lipoxygenation via the 5-lipoxygenase (5-LOX) pathway, resulting in the production of 5(S),12(S)-diHEPE uni.lunih.govnih.govcaymanchem.com. This conversion is significant as 12(S)-HEPE can compete with endogenous arachidonic acid for 5-lipoxygenation in stimulated neutrophils, potentially contributing to the anti-inflammatory properties associated with dietary n-3 fatty acids uni.lunih.govnih.govcaymanchem.com. The resulting 5(S),12(S)-diHEPE is reported to be virtually inactive biologically.

Table 2: Metabolism of 12(S)-HEPE in Human Neutrophils

| Neutrophil State | Enzyme/Pathway Involved | Metabolite Formed | Biological Activity of Metabolite |

| Unstimulated | 20-Hydroxylation | 12(S),20-diHEPE | Not specified in provided sources |

| Stimulated | 5-Lipoxygenase (5-LOX) | 5(S),12(S)-diHEPE | Virtually inactive |

Consideration of Non-Enzymatic Oxidation Pathways in 12-HEPE Formation

While 12(S)-HEPE is primarily recognized as a product of enzymatic synthesis, specifically through the action of 12-lipoxygenase (12-LO) on eicosapentaenoic acid (EPA), the formation of hydroxyeicosapentaenoic acids (HEPEs) can also occur through non-enzymatic oxidation pathways nih.govlabsolu.cauni.lumetabolomicsworkbench.org. Eicosanoids, a broader class of signaling molecules that includes HEPEs, are generated via both enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs) ucdavis.edu.

Comparative Analysis with Other Hydroxyeicosapentaenoic Acids (e.g., 5-HEPE, 9-HEPE, 15-HEPE, 18-HEPE)

12(S)-HEPE is one of several monohydroxy fatty acid metabolites derived from eicosapentaenoic acid (EPA), each differing in the position of the hydroxyl group and often in their biological activities. The primary enzymatic synthesis of 12(S)-HEPE occurs via the 12-lipoxygenase (12-LO) pathway nih.govlabsolu.cauni.lu. In contrast, 5-HEPE is formed from EPA through the 5-lipoxygenase (5-LO) pathway. Other HEPE isomers, such as 9-HEPE and 18-HEPE, are known to be generated through non-enzymatic oxidation of EPA. 15-HEPE is another identified hydroxyeicosapentaenoic acid.

The distinct structures of these HEPE isomers often correlate with varying biological functions:

12(S)-HEPE: Beyond its role as a 12-LO product, 12(S)-HEPE can be further metabolized. For example, unstimulated neutrophils can convert 12(S)-HEPE into 12(S),20-diHEPE, while stimulated neutrophils produce 5(S),12(S)-HEPE via the 5-lipoxygenase pathway nih.govlabsolu.cauni.lu.

5-HEPE: As a 5-LO product, 5-HEPE is part of the pathway leading to 5-series leukotrienes, which generally exhibit diminished inflammatory effects compared to their arachidonic acid-derived counterparts.

9-HEPE: This isomer has been shown to induce the transactivation of peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ. It also demonstrates anti-inflammatory properties by reducing the expression of genes encoding inducible nitric oxide synthase (iNOS), TNF-α, IL-1β, and IL-6 in macrophages.

15-HEPE: While a recognized HEPE, specific detailed research findings on its unique biological activities are less extensively documented in the provided context compared to other isomers.

18-HEPE: This omega-3 fatty acid derivative has been observed to protect against maladaptive cardiac remodeling induced by pressure overload in mouse models, reducing increases in cardiac fibrosis and the expression of certain genes.

These variations underscore the complexity of lipid mediator signaling, where subtle structural differences among HEPE isomers can lead to diverse physiological impacts.

Interactions with Other Lipid Mediator Biosynthesis Pathways

Eicosapentaenoic acid (EPA) and its metabolites, including 12(S)-HEPE, significantly interact with and modulate other lipid mediator biosynthesis pathways, notably those involving arachidonic acid (AA). This cross-talk is crucial for regulating inflammatory and immune responses. EPA can alter the physical properties of cellular membranes by replacing AA in membrane phospholipids. This substitution leads to the generation of antithrombotic and anti-inflammatory lipid mediators from EPA, which stands in contrast to the prothrombotic and pro-inflammatory factors produced by AA. Both EPA and AA serve as substrates for key enzymes in eicosanoid synthesis, including cyclooxygenases (COX) and lipoxygenases (LOX), leading to competitive interactions.

Competitive Action with Arachidonic Acid for 5-LO in Leukotriene Formation

12(S)-HEPE demonstrates competitive action with arachidonic acid (AA) as a substrate for 5-lipoxygenase (5-LO) in the synthesis of leukotrienes nih.govlabsolu.cauni.lumetabolomicsworkbench.org. The 5-LO enzyme is a central component in leukotriene biosynthesis, primarily expressed in leukocytes, where it converts AA into pro-inflammatory leukotrienes (4-series leukotrienes).

When EPA is present, it can also serve as a substrate for 5-LO, competing with AA for the enzyme's active sites. This competition leads to a reduction in the production of 4-series leukotrienes, which are potent pro-inflammatory mediators. Instead, 5-LO acting on EPA produces 5-series leukotrienes, such as leukotriene B5 (LTB5), which are significantly less potent in their inflammatory and chemotactic effects compared to their AA-derived counterparts (e.g., LTB4). This competitive inhibition by EPA and its metabolites like 12(S)-HEPE is considered a fundamental mechanism underlying the anti-inflammatory potential of omega-3 fatty acids nih.govlabsolu.cauni.lu.

Cross-talk with Cyclooxygenase (COX) Pathways

The metabolism of EPA also involves cross-talk with cyclooxygenase (COX) pathways. COX enzymes metabolize polyunsaturated fatty acids to produce prostaglandins (B1171923) and thromboxanes. Similar to AA, EPA is a substrate for COX enzymes, leading to the formation of 3-series prostaglandins (e.g., PGE3) and thromboxanes (e.g., TXA3).

A key aspect of this cross-talk is the differential biological activity of EPA-derived eicosanoids compared to those from AA. Prostaglandins derived from EPA, such as PGE3, are generally considered to be less inflammatory than AA-derived prostaglandins like PGE2. Furthermore, increased intake of omega-3 fatty acids, including EPA, can lead to their incorporation into cellular phospholipids, often at the expense of AA. This shift in membrane fatty acid composition reduces the availability of AA for COX enzymes, thereby decreasing the production of pro-inflammatory AA-derived eicosanoids. Studies have shown that EPA supplementation can decrease the production of AA-derived COX metabolites while increasing EPA-derived COX metabolites. Omega-3 fatty acids have also been observed to decrease the expression of the COX-2 gene, further contributing to their anti-inflammatory effects.

Cellular and Molecular Mechanisms of Action of 12 S Hepe

Receptor-Mediated Signaling

Identification of Thromboxane (B8750289) Receptor (TP) as a Partial Agonist for 12(S)-HEPE

Recent research has identified the thromboxane receptor (TP) as a key G protein-coupled receptor (GPCR) that strongly interacts with 12(S)-HEPE easychem.orgwikipedia.org. Studies utilizing dynamic mass redistribution (DRM) screening in HEK293 cells revealed that the TP receptor exhibited the most robust interaction with 12(S)-HEPE at a concentration of 5 µM easychem.org. Validation experiments confirmed that 12(S)-HEPE functions as a partial TP agonist, demonstrating an EC50 of 314 nM, in contrast to the full TP agonist U46619, which has an EC50 of 7.2 nM easychem.org.

This agonistic activity of 12(S)-HEPE on the TP receptor translates into physiological effects, such as dose-dependent increases in arterial constriction when applied to isolated thoracic aorta rings from mice easychem.org. This vasoconstrictor effect was entirely prevented by the presence of TPA, a thromboxane antagonist, at a concentration of 1 µM, further confirming the TP receptor's involvement easychem.org. These findings suggest that 12(S)-HEPE acts as an endogenous partial agonist of the TP receptor, and this interaction is crucial for mediating the biological effects of these lipids easychem.orgwikipedia.org. The vasoconstrictor action mediated by 12(S)-HEPE may represent a physiological adaptation to prevent body heat loss during cold exposure, thereby contributing to temperature maintenance easychem.orgwikipedia.org.

Table 1: Agonistic Activity of 12(S)-HEPE and U46619 on Thromboxane Receptor (TP)

| Compound | Receptor | Agonistic Activity | EC50 (nM) |

| 12(S)-HEPE | TP | Partial Agonist | 314 |

| U46619 | TP | Full Agonist | 7.2 |

G Protein-Coupled Receptor (GPCR) Interactions and Associated Signaling Pathways

12(S)-HEPE has been shown to enhance glucose tolerance and insulin (B600854) sensitivity through the stimulation of a G protein-coupled receptor (GPCR) easychem.org. GPCRs constitute a large family of cell surface receptors that detect extracellular molecules and initiate diverse cellular responses by coupling with heterotrimeric G proteins uni.luguidetomalariapharmacology.org. These G proteins are categorized into four main families based on their alpha subunits: Gαs, Gαi, Gαq, and Gα12/13, each activating distinct downstream signaling pathways sigmaaldrich.comcore.ac.ukidrblab.net. While the TP receptor has been identified as a primary GPCR target for 12(S)-HEPE easychem.org, the broad effects of 12(S)-HEPE on glucose metabolism suggest potential involvement of other GPCR-mediated pathways.

Activation of PI3K/Akt/Glut4 Axis in Glucose Uptake

The enhancement of glucose tolerance and insulin sensitivity by 12(S)-HEPE, mediated through GPCR stimulation easychem.org, strongly implicates its involvement in pathways critical for glucose uptake, such as the PI3K/Akt/Glut4 axis. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of insulin-stimulated glucose uptake wikipedia.orguni.lunih.gov. Upon insulin binding to its receptor, a cascade is initiated that leads to the activation of PI3K, which in turn phosphorylates and activates Akt (also known as protein kinase B) nih.govnih.govnih.gov. Activated Akt plays a crucial role in triggering the translocation of glucose transporter 4 (GLUT4)-containing vesicles from intracellular compartments to the plasma membrane wikipedia.orguni.lunih.govnih.gov. The increased presence of GLUT4 on the cell surface facilitates the uptake of glucose into cells, particularly in insulin-responsive tissues like skeletal muscle and adipose tissue nih.govnih.gov. Although direct experimental evidence explicitly detailing 12(S)-HEPE's direct activation of the PI3K/Akt/Glut4 axis was not found in the provided search results, its established role in improving glucose tolerance and insulin sensitivity through GPCR activation suggests that it likely converges on or modulates components of this fundamental pathway for glucose metabolism.

Potential Involvement of Other Gαs-coupled GPCR Pathways

The initial screening efforts that identified the TP receptor as the strongest interactor for 12(S)-HEPE involved evaluating 70 non-olfactory GPCR candidates easychem.org. This comprehensive screening suggests that while the TP receptor is a primary target, other GPCRs, potentially Gαs-coupled, might also be modulated by 12(S)-HEPE or related lipid mediators. Gαs-coupled GPCRs typically activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels sigmaaldrich.comidrblab.net. Elevated cAMP, in turn, activates protein kinase A (PKA), which can influence various cellular processes, including metabolism. For instance, a related oxylipin, 12(S)-hydroxyeicosatrienoic acid (12(S)-HETrE), derived from dihomo-γ-linolenic acid (DGLA), has been shown to inhibit platelet activation and thrombosis through a Gαs-dependent mechanism coupled to the prostacyclin receptor. While direct evidence for 12(S)-HEPE's interaction with other specific Gαs-coupled GPCRs was not explicitly detailed, the broader context of lipid mediator signaling and the diverse roles of GPCRs in metabolism and inflammation imply that 12(S)-HEPE could potentially engage additional Gαs-coupled pathways to exert its full spectrum of biological effects.

Interactions with Peroxisome Proliferator-Activated Receptors (PPARs)

12(S)-HEPE has been identified as a ligand for peroxisome proliferator-activated receptors (PPARs). PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, playing critical roles in regulating lipid storage, catabolism, and energy metabolism. There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ). PPARs form heterodimers with the retinoid X receptor (RXR) to regulate gene transcription by binding to specific peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

Studies have shown that 12-HEPE, along with other hydroxyeicosapentaenoic acids (HEPEs) such as 5-HEPE, 8-HEPE, 9-HEPE, and 18-HEPE, can act as PPAR ligands. Comparative analyses of their ability to enhance the transcription levels of GAL4-PPARs indicated that 8-HEPE and 9-HEPE exhibited significantly greater activity than 12-HEPE, EPA, and EPA ethyl-ester. Specifically, 8-HEPE was found to activate GAL4-PPARα, GAL4-PPARγ, and GAL4-PPARδ transcription to a higher extent than EPA at concentrations exceeding 4, 64, and 64 µM, respectively. Although 12-HEPE's agonistic activity might be less potent compared to some other HEPE isomers, its ability to signal via PPARγ has been explicitly noted. Activation of PPARs has beneficial effects in metabolic disorders, with PPARα promoting fatty acid oxidation, PPARγ regulating adipocyte differentiation and improving insulin sensitivity, and PPARδ inducing fatty acid oxidation in skeletal muscle and activating glucose transport.

Table 2: Relative PPAR Ligand Activity of Various HEPEs and EPA

| Compound | PPAR Ligand Activity (Relative to EPA) |

| 5-HEPE | Lower |

| 8-HEPE | Significantly Greater |

| 9-HEPE | Significantly Greater |

| 12-HEPE | Lower |

| 18-HEPE | Lower |

| EPA | Weak/Little Effect |

| EPA-Et | Weak/Little Effect |

Modulation of Retinoid X Receptor Alpha (RXRα) Signaling

Beyond its interactions with PPARs, 12(S)-HEPE also modulates signaling through the retinoid X receptor alpha (RXRα). RXRα is a nuclear receptor that, like PPARs, binds to specific ligands and forms heterodimers with other nuclear receptors, including PPARs, to regulate gene expression. This interaction is crucial for the receptor's transcriptional activity and its role in various biological processes.

Research has demonstrated that 12-HEPE can suppress the expression of genes encoding pro-inflammatory chemokines, specifically Cxcl1 and Cxcl2, through its interaction with RXRα expressed on keratinocytes in the epidermis. This mechanism contributes to the reduction of skin inflammation. Both 12(S)-HEPE and its stereoisomer 12(R)-HEPE have been shown to ameliorate ear swelling in a mouse model of contact dermatitis, indicating similar anti-inflammatory activities mediated by this pathway. Furthermore, experiments using RXRα-specific siRNA confirmed that RXRα plays an essential role in the anti-inflammatory actions of 12-HEPE in keratinocytes, highlighting the importance of the 12-HEPE-RXRα axis in maintaining keratinocyte-mediated skin homeostasis.

Intracellular Signaling Cascades Activated by 12(S)-HEPE

12(S)-HEPE has been shown to modulate specific intracellular signaling pathways, contributing to its biological effects. Research findings indicate its direct involvement in the regulation of MAP Kinase pathways and Phosphatidylinositol 3-Kinase (PI3K) activity. However, direct evidence for its modulation of Protein Kinase C (PKC) activity, Src Kinase activity, Focal Adhesion Kinase phosphorylation, and the NFκB pathway remains limited in the currently available literature specifically for 12(S)-HEPE.

Regulation of MAP Kinase Pathways (e.g., ERK1/2, p38α)

12(S)-HEPE has been demonstrated to influence mitogen-activated protein (MAP) kinase pathways, specifically extracellular signal-regulated kinases 1/2 (ERK1/2) and p38α. In human intestinal Caco-2 cells, 12(S)-HEPE has been shown to induce the phosphorylation of ERK1/2 and p38α, pathways known to be involved in cell growth frontiersin.orgresearchgate.net. This effect suggests a role for 12(S)-HEPE in regulating cellular proliferation in certain contexts frontiersin.orgresearchgate.net.

Furthermore, in Sertoli cells, 12(S)-HEPE, an eicosapentaenoic acid metabolite, was found to upregulate bone morphogenic protein 4 (BMP4) expression. This upregulation occurs through the activation of the G protein-coupled receptor 120 (GPR120)-ERK1/2 pathway, which subsequently contributes to the proliferation and differentiation of spermatogonia nih.govresearchgate.net.

Table 1: Regulation of MAP Kinase Pathways by 12(S)-HEPE

| Pathway Component | Cell Type | Observed Effect | Implicated Receptor | Reference |

| ERK1/2 | Caco-2 cells | Increased phosphorylation | Not specified | frontiersin.orgresearchgate.net |

| p38α | Caco-2 cells | Increased phosphorylation | Not specified | frontiersin.orgresearchgate.net |

| ERK1/2 | Sertoli cells | Activation leading to BMP4 expression | GPR120 | nih.govresearchgate.net |

Modulation of Protein Kinase C (PKC) Activity

Direct evidence specifically detailing the modulation of Protein Kinase C (PKC) activity by 12(S)-HEPE is not extensively documented in the provided research findings. While related eicosanoids, such as 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), have been reported to regulate PKC-alpha in certain cell types, direct mechanistic insights for 12(S)-HEPE are not available in this context wikipedia.org.

Influence on Phosphatidylinositol 3-Kinase (PI3K) Activity

12(S)-HEPE has a notable influence on Phosphatidylinositol 3-Kinase (PI3K) activity, particularly in the context of glucose metabolism. Studies have shown that 12(S)-HEPE, functioning as a lipokine derived from brown adipose tissue (BAT), promotes glucose uptake in both brown adipocytes and skeletal myotubes researchgate.netresearchgate.net. This effect is mediated through the activation of the PI3K-mammalian target of rapamycin (B549165) (mTOR)-protein kinase B (Akt)-glucose transporter (Glut4) signaling pathway researchgate.netresearchgate.net. This mechanism highlights 12(S)-HEPE's role in improving systemic glucose metabolism researchgate.netresearchgate.net.

Table 2: Influence on Phosphatidylinositol 3-Kinase (PI3K) Activity by 12(S)-HEPE

| Pathway Component | Cell Type | Observed Effect | Downstream Axis | Reference |

| PI3K | Brown adipocytes, Skeletal myotubes | Stimulates glucose uptake | PI3K-mTOR-Akt-Glut4 | researchgate.netresearchgate.net |

Regulation of Focal Adhesion Kinase Phosphorylation

The direct regulation of Focal Adhesion Kinase (FAK) phosphorylation by 12(S)-HEPE is not explicitly detailed in the provided scientific literature. Research on FAK phosphorylation and its involvement in cellular processes has largely explored the effects of other eicosanoids, such as 12(S)-HETE, which has been shown to induce FAK activation nih.govnih.gov.

NFκB Pathway Modulation

Direct evidence for the modulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway specifically by 12(S)-HEPE is not clearly established in the available research. While the NFκB pathway is a critical regulator of inflammatory responses and is affected by various lipid metabolites, specific studies directly linking 12(S)-HEPE to its modulation are not present in the provided context wikipedia.orgresearchgate.net.

Physiological and Pathophysiological Roles of 12 S Hepe

Metabolic Regulation and Energy Homeostasis

Adaptive Thermogenesis and Brown Adipose Tissue Function

12(S)-HEPE is a significant lipid mediator secreted by brown adipose tissue (BAT), a specialized thermogenic organ crucial for maintaining body temperature uni.lucenmed.com. Research indicates that 12-lipoxygenase (12-LO) activity within BAT is essential for adaptive thermogenesis cenmed.com. Both cold exposure and β3-adrenergic stimulation lead to increased circulating levels of 12-LO-derived lipids in mice and humans, with BAT identified as a key source of these metabolites cenmed.com.

Beyond its role in heat production, 12(S)-HEPE secreted by BAT has been shown to enhance glucose tolerance and insulin (B600854) sensitivity uni.lu. It promotes glucose uptake into brown fat and muscle by activating an insulin-like intracellular signaling pathway, specifically by triggering the PI3K/Akt/Glut pathway in a G protein-coupled receptor (GPCR)-dependent manner cenmed.com. The biosynthesis and secretion of 12(S)-HEPE are notably repressed in conditions of obesity cenmed.com. Furthermore, the vasoconstrictor effect mediated by 12(S)-HEPE is suggested to be an important physiological adaptation that helps prevent body heat loss during cold exposure, thereby contributing to adequate temperature maintenance uni.lu. BAT-produced bioactive lipids, including 12-HEPE, contribute to the regulation of fatty acid and glucose metabolism and can help resolve inflammation associated with obesity.

Cardiovascular System Impact

Regulation of Vascular Reactivity and Arterial Constriction

12(S)-HEPE acts as an endogenous partial agonist of the thromboxane (B8750289) receptor (TP) uni.lu. Studies have demonstrated that incubating thoracic aortic artery rings with 12(S)-HEPE results in dose-dependent increases in arterial constriction uni.lu. This vasoconstrictive effect was entirely prevented by the presence of a thromboxane antagonist (TPA), indicating that the interaction between 12(S)-HEPE and the TP receptor is crucial for these biological effects uni.lu. This vasoconstrictor action of 12(S)-HEPE is also hypothesized to be a physiological adaptation that aids in preventing body heat loss during cold conditions, thereby supporting temperature regulation uni.lu.

Association with Plaque Characteristics in Atherosclerosis

Emerging research suggests a role for 12(S)-HEPE in the context of atherosclerosis. Administration of 12-HEPE has been shown to improve the pathology of atherosclerosis induced by a high-fat diet in a peroxisome proliferator-activated receptor gamma (PPARγ)-dependent manner. This finding indicates that 12(S)-HEPE may influence the development and characteristics of atherosclerotic plaques, potentially offering a beneficial effect in mitigating the disease's progression.

Influence on Platelet-Neutrophil Interactions

12(S)-HEPE plays a significant role in the complex interactions between platelets and neutrophils. It is synthesized from EPA by the action of 12-lipoxygenase mitoproteome.org. Stimulated human platelets, particularly those enriched with eicosapentaenoic acid (EPA) through dietary means, release substantial amounts of 12(S)-HEPE.

Human neutrophils metabolize 12(S)-HEPE in a context-dependent manner: unstimulated neutrophils convert it into 12(S),20-diHEPE, whereas stimulated neutrophils produce 5(S),12(S)-HEPE via the 5-lipoxygenase pathway mitoproteome.org. A key finding regarding its influence is the competitive action of 12(S)-HEPE with arachidonic acid as a substrate for 5-lipoxygenase in stimulated human neutrophils mitoproteome.org. As the amount of 12(S)-HEPE increases, stimulated neutrophils produce increasing amounts of 5(S),12(S)-diHEPE, which is considered biologically inactive. Concomitantly, there is a decrease in the production of leukotriene B4, a potent chemokinetic and chemoattractant arachidonic acid derivative. This competitive mechanism suggests that 12(S)-HEPE, by providing an alternative substrate for neutrophil 5-lipoxygenase, contributes to the anti-inflammatory potential attributed to omega-3 fatty acids through platelet-neutrophil interactions mitoproteome.org.

Role in Specific Disease Models

Allergic Contact Dermatitis Amelioration

12(S)-HEPE has demonstrated ameliorative effects in models of allergic contact dermatitis. Studies in mice have shown that 12-HEPE administration can reduce skin inflammation by inhibiting neutrophil migration. Furthermore, in a mouse model of contact dermatitis, 12-HEPE, as a metabolite of linseed oil and EPA, was found to suppress the expression of genes encoding pro-inflammatory chemokines, specifically Cxcl1 and Cxcl2. This suppression occurs via retinoid X receptors (RXRα) expressed on keratinocytes in the epidermis, ultimately leading to a reduction in skin inflammation.

Central Nervous System Implications

Anti-inflammatory Actions in the Brain

The chemical compound 12(S)-hydroxyeicosapentaenoic acid (12(S)-HEPE) is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA) through the enzymatic action of 12-lipoxygenase (12-LO) nih.govnih.gov. This lipid mediator is notably present within the central nervous system, with its expression documented in brain microvessels, the primary olfactory cortex, and the hippocampus lipidmaps.orgresearchgate.net. Specifically, brain microvessels have been shown to produce the (S) enantiomer of 12-HEPE via a lipoxygenase pathway researchgate.net.

Research indicates that 12(S)-HEPE plays a role in the resolution of acute inflammation within the brain. It is understood to originate from the 5-lipoxygenase (5-LOX) pathway, a pathway implicated in the resolution phase of inflammatory responses lipidmaps.orgfishersci.fi. One proposed mechanism for its anti-inflammatory potential involves its competitive interaction with arachidonic acid (AA) as a substrate for 5-LO, thereby potentially modulating the formation of pro-inflammatory leukotrienes nih.gov.

Detailed research findings highlight the involvement of 12(S)-HEPE in the brain's response to environmental stressors. For instance, a study investigating the impact of fine particulate matter (PM2.5) air pollution on adolescents observed significant alterations in peripheral inflammatory lipid mediators, including 12(S)-HEPE. Higher concentrations of PM2.5 were associated with elevated levels of 12(S)-HEPE, alongside other lipid mediators such as prostaglandin (B15479496) E2 (PGE2), 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), and 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) lipidmaps.orgfishersci.fi. This increase in 12(S)-HEPE in response to acute air pollution exposure suggests its potential role in a compensatory or protective anti-inflammatory mechanism within the body, including the central nervous system lipidmaps.org.

The specific increases observed in the study are summarized in the table below:

| Lipid Mediator | Change in Concentration per 1 µg/m³ Increase in PM2.5 | Pathway | Role in Inflammation |

| PGE2 | +20% fishersci.fi | COX | Initiator/Resolution lipidmaps.org |

| 12(S)-HETE | +29% fishersci.fi | 5-LOX | Resolving Acute Inflammation lipidmaps.org |

| 12(S)-HEPE | +23% fishersci.fi | 5-LOX | Resolving Acute Inflammation lipidmaps.org |

| 15(S)-HETE | +10% fishersci.fi | 5-LOX | Resolving Acute Inflammation lipidmaps.org |

This data underscores 12(S)-HEPE's involvement in the brain's inflammatory landscape, particularly as a mediator associated with the resolution of acute inflammatory events triggered by external factors lipidmaps.orgfishersci.fi.

Advanced Analytical Methodologies for 12 S Hepe Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) has become the cornerstone for the analysis of eicosanoids, including 12(S)-HEPE. nih.gov This powerful combination allows for the separation of complex lipid mixtures followed by sensitive and specific detection based on mass-to-charge ratios. Reverse-phase LC-MS/MS is a commonly utilized platform for profiling a wide array of oxidized fatty acids in biological tissues. pnas.org Non-targeted LC-MS/MS strategies further enhance the capability to comprehensively identify and elucidate lipid mediators in biological samples by analyzing full mass spectra. nih.gov

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. mdpi.com When coupled with a quadrupole time-of-flight (Q-TOF) mass spectrometer, it provides high-resolution and accurate mass measurements, which are crucial for the confident identification of analytes in complex mixtures. nih.gov This technology has been widely applied for the multi-component analysis of various compounds in biological and botanical extracts. nih.govnih.gov The high mass accuracy of Q-TOF instruments aids in distinguishing between isobaric compounds, a common challenge in lipidomics.

For targeted quantitative analysis, multiple reaction monitoring (MRM) performed on triple quadrupole (QqQ) mass spectrometers is considered the gold standard due to its exceptional sensitivity and specificity. nih.govacs.org In an MRM experiment, a specific precursor ion (e.g., the molecular ion of 12(S)-HEPE) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion is monitored in the third quadrupole. mdpi.com This high selectivity allows for accurate quantification even in the presence of a complex biological matrix. mdpi.com High-resolution MRM (MRM-HR) is an alternative approach performed on instruments like Q-TOF systems, which monitors product ions with high mass accuracy, further increasing the confidence in analyte identification and quantification. nih.gov

Table 1: Comparison of LC-MS Techniques for 12(S)-HEPE Analysis

| Technique | Primary Application | Key Advantages |

|---|---|---|

| LC-MS/MS | General profiling and quantification | Robust, widely available, good sensitivity. |

| UHPLC-Q-TOF/MS | Non-targeted analysis, identification | High mass accuracy, high resolution, comprehensive profiling. nih.gov |

| MRM (on QqQ) | Targeted quantification | High sensitivity, high specificity, gold standard for quantification. nih.govacs.org |

| MRM-HR (on Q-TOF) | Targeted quantification | High mass accuracy in fragment ions, increased confidence. nih.gov |

Sample Preparation and Derivatization Strategies for Enhanced Detection

The quality of analytical data is heavily dependent on the sample preparation process. For oxylipins like 12(S)-HEPE, sample preparation aims to extract the analytes from the biological matrix, remove interfering substances, and concentrate the sample. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of oxylipins from various biological samples. nih.gov To prevent the artificial generation or degradation of oxylipins during sample handling, antioxidants such as butylated hydroxytoluene (BHT) are often added. nih.gov

Chemical derivatization can be employed to improve the analytical performance of certain molecules. xjtu.edu.cn For eicosanoids, derivatization can enhance ionization efficiency and, consequently, the sensitivity of mass spectrometric detection. nih.gov One such strategy involves "charge reversal derivatization," where a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) is coupled to the carboxylic acid group of the eicosanoid. nih.gov This converts the analyte into a cation, which can lead to a 10- to 20-fold increase in detection sensitivity in positive mode electrospray ionization compared to the detection of the underivatized anion. nih.gov Another approach uses derivatization to introduce a specific tag that produces a characteristic fragment ion upon collision-induced dissociation, aiding in the identification of a particular class of compounds within a complex mixture. researchgate.net

Isotope-Labeled Standards in Quantitative Analysis

The use of stable isotope-labeled internal standards is a critical component of accurate and precise quantitative bioanalysis by LC-MS. nih.govresearchgate.net An ideal internal standard is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., deuterium, carbon-13). chemie-brunschwig.ch These standards are chemically identical to the analyte and thus exhibit the same behavior during sample preparation, chromatography, and ionization. nih.govnih.gov By adding a known amount of the isotope-labeled standard to the sample at the beginning of the workflow, any variability in sample recovery or matrix effects can be corrected for by measuring the ratio of the analyte to the internal standard. researchgate.net This stable-isotope dilution (SID) methodology provides the highest possible analytical specificity for quantitative determinations. nih.gov

In Vitro and In Vivo Model Systems for Studying 12(S)-HEPE

Understanding the biological functions of 12(S)-HEPE relies on the use of appropriate experimental models.

In Vitro models allow for the investigation of cellular and molecular mechanisms in a controlled environment. Studies have utilized various cell types to explore the effects of 12(S)-HEPE, including:

Differentiated murine and human brown and white adipocytes: These have been used to demonstrate that 12(S)-HEPE can directly regulate glucose uptake. nih.gov

C2C12 myotubes: This muscle cell line has also been employed to show the positive effect of 12(S)-HEPE on glucose uptake. nih.gov

Human keratinocytes: In these cells, 12(S)-HEPE was found to inhibit the expression of neutrophil chemoattractants, suggesting an anti-inflammatory role in the skin. nih.gov

Neutrophils: These immune cells have been used to study the metabolism of 12(S)-HEPE into other bioactive molecules. caymanchem.com

Macrophages: Macrophages are key cells in inflammation and have been used in various in vitro models to study disease-relevant biology. nih.gov

In Vivo models, primarily in mice, are essential for studying the integrated physiological effects of 12(S)-HEPE in a whole organism. Key findings from in vivo studies include:

Wound Healing Models: In mice, 12(S)-HEPE levels were found to be significantly increased during wound healing, and a deficiency in its producing enzyme led to impaired healing. pnas.org

Contact Hypersensitivity Models: Topical application of 12(S)-HEPE in a mouse model of contact dermatitis was shown to inhibit inflammation and neutrophil infiltration into the skin. nih.govresearchgate.netresearchgate.net

Metabolic Studies: In vivo experiments have demonstrated that 12(S)-HEPE can improve glucose homeostasis by promoting glucose uptake into brown adipose tissue and skeletal muscle. nih.gov

Table 2: Research Findings from In Vitro and In Vivo Models for 12(S)-HEPE

| Model System | Key Findings |

|---|---|

| In Vitro | |

| Differentiated Adipocytes | 12(S)-HEPE directly increases glucose uptake. nih.gov |

| C2C12 Myotubes | 12(S)-HEPE promotes glucose uptake. nih.gov |

| Human Keratinocytes | 12(S)-HEPE inhibits the expression of CXCL1 and CXCL2. nih.gov |

| Neutrophils | Metabolize 12(S)-HEPE to 12(S),20-diHEPE and 5(S),12(S)-diHEPE. caymanchem.com |

| In Vivo (Mouse Models) | |

| Wound Healing | Levels of 12-HEPE are elevated post-wounding. pnas.org |

| Contact Hypersensitivity | Topical 12-HEPE reduces inflammation and neutrophil infiltration. nih.govresearchgate.net |

| Diet-Induced Obesity | Acute treatment with 12(S)-HEPE increases glucose uptake into brown adipose tissue and skeletal muscle. nih.gov |

Future Directions and Translational Perspectives in 12 S Hepe Research

Elucidation of Novel Receptor Targets and Signaling Pathways

A critical future direction in 12(S)-HEPE research involves the precise identification of its receptor targets and the comprehensive mapping of its downstream signaling pathways. Current findings indicate that 12(S)-HEPE plays a role in promoting glucose uptake in brown adipocytes and skeletal muscle through the activation of an insulin-like intracellular signaling cascade, specifically implicating the PI3K/mTOR/Akt/Glut pathway nih.gov. Evidence suggests that a G protein-coupled receptor (GPCR) is essential for 12(S)-HEPE-mediated glucose uptake in brown adipocytes, highlighting the need to identify this specific receptor nih.gov. Further research is imperative to pinpoint the exact GPCR(s) that bind 12(S)-HEPE and to dissect the intricate signaling networks activated upon this binding. Understanding these molecular interactions will be fundamental for developing targeted therapeutic strategies that leverage 12(S)-HEPE's metabolic benefits.

Detailed Investigation of Downstream Metabolites and Their Biological Activities

While 12(S)-HEPE itself is a product of 12-LOX-mediated metabolism of EPA, the investigation of any further downstream metabolites of 12(S)-HEPE and their respective biological activities represents a significant area for future research. Although the current literature primarily focuses on 12(S)-HEPE as an active metabolite with properties such as the inhibition of phospholipase A2 (PLA2) and Na+/K+ ATPase and H+/K+ ATPase mdpi.com, the possibility of its further metabolic transformation into other active compounds warrants detailed exploration. Identifying and characterizing these potential secondary metabolites would provide a more complete picture of the 12(S)-HEPE metabolic axis and could uncover additional therapeutic targets or biomarkers.

Understanding Stereoisomer-Specific Activities in Biological Systems

The "S" designation in 12(S)-HEPE indicates its specific stereochemical configuration, a factor known to profoundly influence biological activity. Chirality is a fundamental aspect of biological systems, where different stereoisomers can exhibit vastly distinct pharmacological effects and interactions with biological targets solubilityofthings.comresearchgate.netsolubilityofthings.comnih.gov. For instance, in drug development, the specific orientation of atoms within enantiomers can lead to varying therapeutic outcomes solubilityofthings.comsolubilityofthings.com. Future research should rigorously investigate the existence and biological activities of other HEPE stereoisomers (e.g., 12(R)-HEPE) within biological systems or through synthesis. Comparative studies on their efficacy in modulating glucose metabolism, anti-inflammatory responses, or other physiological processes would be crucial for understanding the stereospecificity of 12(S)-HEPE's actions and for guiding the development of stereoselective therapeutic agents.

Exploration of 12(S)-HEPE as a "Batokine" or Endocrine Factor

12(S)-HEPE has been established as a "batokine," a lipid-derived signaling molecule secreted by brown adipose tissue (BAT) nih.govnih.govfrontiersin.orgoup.comresearchgate.net. Its role as a paracrine and endocrine factor is well-supported, with its biosynthesis and release from BAT being promoted by cold exposure and β3-adrenergic stimulation nih.govoup.com. 12(S)-HEPE has been shown to improve glucose metabolism by enhancing glucose uptake in brown fat, white adipocytes (in vitro), and skeletal muscle, and its plasma levels are inversely correlated with obesity and insulin (B600854) resistance (HOMA-IR) nih.govnih.govfrontiersin.orgoup.com. Future research should delve deeper into the full spectrum of 12(S)-HEPE's endocrine functions, exploring its systemic effects beyond glucose metabolism and its potential influence on other organs and physiological processes as a circulating batokine.

Development of Preclinical Models for Therapeutic Efficacy Studies

The translation of 12(S)-HEPE research into clinical applications necessitates the development and utilization of robust preclinical models for therapeutic efficacy studies. Both in vitro and in vivo models are indispensable for assessing the potential of novel compounds tno.nlresearchgate.net. While traditional rodent models (mice and rats) are commonly employed, advancements in "humanized mice" and sophisticated in vitro systems like organoids and 3D tissue-engineered models offer enhanced physiological relevance unina.itmdpi.com. Future efforts should focus on creating and validating preclinical models that accurately recapitulate human metabolic disorders, such as obesity, insulin resistance, and type 2 diabetes, to rigorously test the therapeutic efficacy of 12(S)-HEPE or its mimetics. Such models are critical for predicting clinical outcomes and streamlining drug development.

Integration of Metabolomics and Lipidomics Approaches

To gain a comprehensive understanding of 12(S)-HEPE's impact on cellular and systemic metabolism, future research should increasingly integrate metabolomics and lipidomics approaches. Metabolomics provides insights into polar metabolites, while lipidomics focuses on hydrophobic lipids, and their combined application offers a holistic view of metabolic phenotypes frontiersin.orgsci-hub.seneurolipidomics.com. This integrated strategy is particularly valuable for complex metabolic diseases, given the extensive interconnectivity between lipid and non-lipid metabolic pathways sci-hub.se. Applying these "omics" technologies to 12(S)-HEPE research will enable the identification of global metabolic changes, the discovery of novel biomarkers, and the elucidation of previously unappreciated pathways influenced by this compound in various physiological and pathological states.

Interactions with the Microbiome and Dietary Influences

The intricate relationship between diet, the gut microbiome, and host metabolism presents another crucial area for future 12(S)-HEPE research. Diet significantly shapes the composition and function of the gut microbiota, which in turn influences various physiological processes, including metabolism and immune responses nih.govmdpi.comoaepublish.com. Given that 12(S)-HEPE is derived from the dietary omega-3 fatty acid EPA, and BAT activity (a source of 12(S)-HEPE) can be influenced by dietary factors, it is pertinent to investigate how dietary interventions might modulate 12(S)-HEPE levels, potentially through direct or indirect effects on the gut microbiome. Future studies should explore whether 12(S)-HEPE itself interacts with or influences the gut microbial composition or function, and how these interactions might impact its systemic metabolic effects.

Q & A

Q. What analytical techniques are optimal for quantifying 12(S)-HEPE in complex biological matrices?

2.

- Methodological Answer :

- Reverse-phase HPLC with UV detection (235 nm) is standard for separating hydroxylated fatty acids. For higher sensitivity, LC-MS/MS with multiple reaction monitoring (MRM) is preferred .

- Include internal standards (e.g., deuterated 12(S)-HEPE) to correct for matrix effects.

- Validation Criteria :

| Parameter | HPLC | LC-MS/MS |

|---|---|---|

| Limit of Detection | 10 ng/mL | 0.1 ng/mL |

| Resolution (vs. R-isomer) | Moderate | High |

Q. How does 12(S)-HEPE modulate inflammatory pathways, and what in vitro models are suitable for testing this?

- Methodological Answer :

- 12(S)-HEPE competes with arachidonic acid for 5-LO binding, reducing pro-inflammatory leukotriene synthesis. Test this using:

- Cell-free 5-LO assays with purified enzyme and substrate competition experiments .

- Neutrophil activation models (e.g., calcium ionophore stimulation) to measure leukotriene B4 suppression via ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in 12(S)-HEPE’s reported anti-inflammatory vs. pro-inflammatory effects across studies?

- Methodological Answer :

- Dose-dependent studies : Lower doses may activate resolvin pathways, while higher doses could overwhelm metabolic clearance, leading to paradoxical effects.

- Model specificity : Test in primary human neutrophils (which metabolize 12(S)-HEPE to 12(S),20-diHEPE) vs. murine macrophages (which may lack specific downstream enzymes) .

- Multi-omics integration : Pair lipidomics with transcriptomics to identify context-dependent signaling nodes (e.g., PPARγ vs. NF-κB) .

Q. What strategies enable enantioselective synthesis of 12(S)-HEPE, and how can purity be assured?

- Methodological Answer :

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) to separate 12(S)-HEPE from 12(R)-HEPE in racemic mixtures .

- Enzymatic resolution : Incubate (±)12-HEPE with stereospecific lipases or esterases to isolate the S-enantiomer .

- Purity Validation :

| Parameter | Requirement | Method |

|---|---|---|

| Enantiomeric Excess | >98% | Polarimetry |

| Purity | >95% | NMR/LC-MS |

Q. How do experimental conditions (e.g., oxygen tension, pH) influence 12(S)-HEPE stability and bioactivity?

- Methodological Answer :

- Stability assays : Incubate 12(S)-HEPE under varying O₂ levels (5–21%) and pH (6.5–7.5), quantifying degradation via LC-MS.

- Bioactivity testing : Use platelet aggregation assays (e.g., ADP-induced aggregation) to correlate stability with functional potency .

Data Contradiction Analysis

Q. Why do some studies report 12(S)-HEPE as a 5-LO inhibitor, while others observe no effect?

- Methodological Answer :

- Substrate ratios : The inhibitory effect is concentration-dependent. At low EPA:arachidonic acid ratios, 12(S)-HEPE competitively inhibits 5-LO, but this is masked at high ratios .

- Cell-type variability : Neutrophils vs. monocytes exhibit differential expression of 5-LO-activating protein (FLAP), altering sensitivity to 12(S)-HEPE .

Experimental Design Considerations

Q. What controls are essential when studying 12(S)-HEPE in animal models of inflammation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.